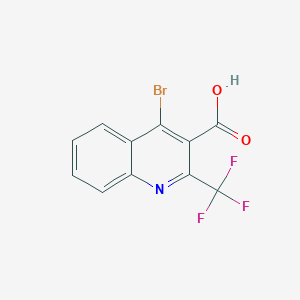

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

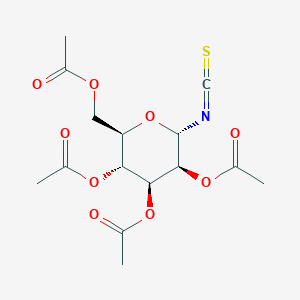

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound that belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability of drugs. The presence of the bromine atom in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted quinolinecarboxylic acids, including 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, can be achieved through various routes. One approach involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. These intermediates can then be brominated to produce 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into the desired quinolinecarboxylic acids through halogen/metal exchange followed by carboxylation .

Molecular Structure Analysis

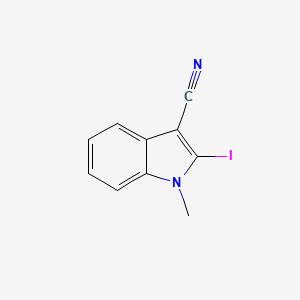

The molecular structure of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is characterized by the quinoline core, a heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The trifluoromethyl group at the 2-position and the bromine atom at the 4-position are electron-withdrawing groups that can influence the electronic properties of the molecule. The carboxylic acid moiety at the 3-position is a functional group that can engage in hydrogen bonding and is key for the molecule's acidity and potential reactivity as an electrophile or nucleophile.

Chemical Reactions Analysis

The bromine atom in 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid makes it amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. This reactivity can be exploited in the synthesis of a wide range of derivatives, including amino, chloro, hydrazino, phenyl, and methylsulfonyl derivatives, as demonstrated in the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines . The carboxylic acid group also allows for the formation of esters and amides, which are common modifications in drug development to alter pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid are influenced by its functional groups. The trifluoromethyl group is known to increase lipophilicity, which can affect the compound's solubility and membrane permeability. The carboxylic acid group contributes to the compound's acidity and can form salts with bases, potentially improving solubility in aqueous media. The bromine atom's presence may increase the molecular weight and density of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

科学的研究の応用

- Pharmaceutical Chemistry

- The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s been found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

- One such drug is Elexacaftor, which is chemically known as N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide . The synthesis of this drug begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide .

- The trifluoromethyl group is believed to enhance the pharmacological activities of these drugs .

-

Synthesis of Fluorinated Quinolines

- Fluorinated quinolines have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- These fluorinated quinolines have found applications in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

-

Preparation of Other Compounds

-

Agriculture

- Fluorinated quinolines, which would include compounds like “4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid”, have found application in agriculture . The specific applications are not detailed, but fluorinated compounds are often used in pesticides due to their increased stability and effectiveness .

-

Liquid Crystals

-

Preparation of Other Compounds

Safety And Hazards

特性

IUPAC Name |

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXGCAYXSYGXDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455967 |

Source

|

| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

CAS RN |

587886-11-1 |

Source

|

| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

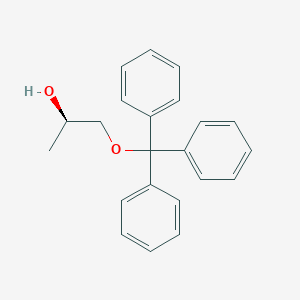

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

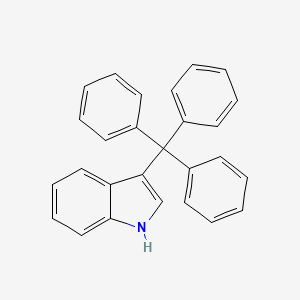

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)

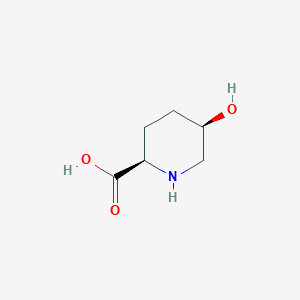

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)